molecular formula C8H13N3O B1317242 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- CAS No. 88259-83-0

3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-

Cat. No. B1317242
CAS RN: 88259-83-0
M. Wt: 167.21 g/mol
InChI Key: ZAABZDJGMWCFAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-”, pyridazinone derivatives are generally synthesized through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3(2H)-Pyridazinones, including variants with amino groups at the 5-position, have been explored for their potential in the synthesis of platelet aggregation inhibitors. These compounds are prepared from mucochloric and mucobromic acid, leading to 5-alkylamino-3(2H)-pyridazinones (Estevez, Raviña, & Sotelo, 1998).
  • Novel pyridazinol[3,4-b][1,5]diazepine ring systems, analogs of pyridazino-fused ring systems, have been synthesized. The process involves a three-step synthesis from a 4,5-(N-benzyl-N-3-hydroxypropyl)amino derivative of 3(2H)-pyridazinone (Károlyházy, Horváth, & Mátyus, 2001).
  • The synthesis methods for amino-3(2H)-pyridazinones have been reviewed, emphasizing their role as fine chemical intermediates in the fields of pesticide and medicine (Yang Xin-ling, 2005).

Applications in Herbicides and Pharmacology

  • Substituted pyridazinone compounds have been studied for their inhibitory effects on photosynthesis and the Hill reaction in barley, contributing to their phytotoxicity and use as herbicides. These compounds also exhibit resistance to metabolic detoxication in plants and can interfere with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
  • The synthesis and reactions of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones have been explored, though their antimicrobial activities were found to be almost negative (Alonazy, Al-Hazimi, & Korraa, 2009).

Biological and Environmental Interactions

Safety And Hazards

The safety data sheet for a similar compound, “3-Dimethylamino-2-methylpropyl chloride hydrochloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

While specific future directions for “3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-” are not available, research into pyridazinone derivatives is ongoing due to their wide range of biological activities. New synthetic strategies are being developed, and these compounds are being studied for potential medicinal applications .

properties

IUPAC Name

3-(butan-2-ylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-6(2)9-7-4-5-8(12)11-10-7/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAABZDJGMWCFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533944
Record name 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-

CAS RN

88259-83-0
Record name 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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